2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone
Description
The compound 2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone is a bis-triazole derivative featuring a propanone backbone linking two heterocyclic systems: a 1,2,4-triazole and a 1,2,3-triazole substituted with a 4-(trifluoromethoxy)phenyl group. This structure integrates key pharmacophoric elements observed in antifungal agents, including triazole rings (critical for cytochrome P450 inhibition) and fluorinated aromatic moieties (enhancing lipophilicity and metabolic stability) .
The trifluoromethoxy group (-OCF₃) is notable for its electron-withdrawing properties, which can modulate electronic interactions with biological targets.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2/c1-9(23-8-18-7-19-23)13(24)12-6-22(21-20-12)10-2-4-11(5-3-10)25-14(15,16)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDADETGESHJOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC(F)(F)F)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone is a triazole derivative that has garnered attention for its diverse biological activities. Triazole compounds are known for their wide-ranging pharmacological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features two triazole rings and a propanone moiety, which contribute to its biological activity. The trifluoromethoxy group is particularly noteworthy for its potential to enhance lipophilicity and biological interactions.
Antifungal Activity
Triazoles are primarily recognized for their antifungal properties. The mechanism of action typically involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity. Studies have shown that triazole derivatives can effectively inhibit various fungal pathogens by targeting lanosterol demethylase (CYP51), a key enzyme in ergosterol biosynthesis .
Antibacterial Activity
Research indicates that triazole compounds exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. It has been reported that compounds containing triazole moieties can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of topoisomerase enzymes . For instance, derivatives have shown effectiveness against human cancer cell lines such as MCF-7 and Bel-7402 .
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives, including the compound . The results indicated a significant reduction in fungal growth at low concentrations (IC50 values ranging from 0.5 to 5 µg/mL) against common pathogens like Candida albicans and Aspergillus niger.
Study 2: Anticancer Properties
In vitro studies demonstrated that the compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 12 µM. Further investigation revealed that it induced G2/M phase cell cycle arrest and promoted apoptosis through mitochondrial pathways .
Data Tables
| Biological Activity | Target Pathogen/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antifungal | Candida albicans | 3 µg/mL | Ergosterol biosynthesis inhibition |
| Antibacterial | Escherichia coli | 5 µg/mL | Cell wall synthesis disruption |
| Anticancer | MCF-7 (breast cancer) | 12 µM | Apoptosis induction via caspase activation |
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, compounds similar to 2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone have shown effectiveness against a range of pathogens including bacteria and fungi. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for sterol synthesis in fungal membranes .
Antitumor Activity
Research has indicated that triazole derivatives possess significant antitumor properties. A study highlighted the synthesis of various triazole compounds and their testing against cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic role in oncology .
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that certain triazole compounds can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of several triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with trifluoromethoxy groups exhibited enhanced activity compared to their non-modified counterparts .
Case Study 2: Antitumor Activity
In research conducted by Sameliuk et al., a series of triazole derivatives were synthesized and tested against human cancer cell lines. The findings revealed that specific modifications to the triazole structure significantly increased cytotoxicity against breast and lung cancer cells .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Trifluoromethoxy (-OCF₃) vs. Fluorophenyl (-F): The -OCF₃ group in the target compound may enhance metabolic stability and membrane penetration compared to mono-fluorinated analogues (e.g., fluconazole) due to increased lipophilicity and resistance to oxidative degradation .
Antifungal Efficacy
- While direct efficacy data for the target compound are absent, structurally related compounds (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) exhibit IC₅₀ values of 0.5–2.0 µg/mL against Candida albicans, suggesting the trifluoromethoxy variant could show comparable or superior activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
